molecular formula C12H10N2 B081401 (E)-2-[2-(3-pyridyl)vinyl]pyridine CAS No. 13362-75-9

(E)-2-[2-(3-pyridyl)vinyl]pyridine

Cat. No. B081401
CAS RN: 13362-75-9
M. Wt: 182.22 g/mol
InChI Key: AUXDIUGCNUFQEM-VOTSOKGWSA-N
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Description

(E)-2-[2-(3-pyridyl)vinyl]pyridine, also known as 2-(3-pyridyl)ethenylpyridine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the family of pyridine derivatives and is commonly used in the development of various drugs and materials.

Scientific Research Applications

(E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been shown to have potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has been used in the development of new materials, such as conducting polymers and liquid crystals.

Mechanism Of Action

The mechanism of action of (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways within cells. This inhibition leads to a reduction in inflammation, cell proliferation, and microbial growth.

Biochemical And Physiological Effects

Studies have shown that (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine in lab experiments is its versatility. This compound can be used in various types of experiments, including cell-based assays, animal models, and material synthesis. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine is relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations associated with using (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine can be toxic at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research involving (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Additionally, researchers could explore the use of (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine in the development of new materials, such as organic semiconductors and liquid crystals. Finally, further studies could be conducted to better understand the mechanism of action of (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine is a versatile and potentially useful compound in the field of scientific research. Its unique properties and potential applications make it an important area of study for researchers in various fields. By further investigating its synthesis, mechanism of action, and potential applications, researchers can continue to make significant contributions to the scientific community.

Synthesis Methods

(E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine can be synthesized using several different methods. One common method involves the reaction of (E)-2-[2-(3-pyridyl)vinyl]pyridineacetylpyridine with formaldehyde and a pyridine-3-carbaldehyde derivative in the presence of a base. This reaction produces (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine as a yellow solid with a melting point of around 121-123°C.

properties

IUPAC Name

2-(2-pyridin-3-ylethenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXDIUGCNUFQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-[2-(3-pyridyl)vinyl]pyridine

CAS RN

13362-75-9
Record name (E)-2-[2-(3-pyridyl)vinyl]pyridine
Source European Chemicals Agency (ECHA)
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